molecular formula C19H23ClN4O4S B2770424 N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE CAS No. 1189735-37-2

N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2770424
CAS No.: 1189735-37-2
M. Wt: 438.93
InChI Key: PRZHPMACYWAEPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at the 6-position and an oxazole-5-carboxamide moiety. The molecule further incorporates a morpholinoethyl group, which enhances polarity, and is formulated as a hydrochloride salt to improve aqueous solubility. The morpholine ring and hydrochloride salt likely contribute to enhanced pharmacokinetic properties, such as solubility and bioavailability, compared to neutral analogs .

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S.ClH/c1-13-11-16(27-21-13)18(24)23(6-5-22-7-9-26-10-8-22)19-20-15-4-3-14(25-2)12-17(15)28-19;/h3-4,11-12H,5-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZHPMACYWAEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, starting with the preparation of the benzothiazole and isoxazole intermediates. The benzothiazole intermediate can be synthesized through the condensation of 2-aminothiophenol with methoxybenzaldehyde under acidic conditions. The isoxazole intermediate is prepared via a cyclization reaction involving a β-keto ester and hydroxylamine hydrochloride.

The final coupling of these intermediates is achieved through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with the isoxazole derivative in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzothiazole ring can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects through multiple mechanisms, depending on the biological target. For example, in cancer cells, it has been shown to induce apoptosis by activating the p53 pathway and altering the balance of mitochondrial proteins such as Bcl-2 and Bax . This leads to the activation of caspases, which are enzymes that play a crucial role in the execution of apoptosis.

Comparison with Similar Compounds

Core Heterocycle Differences

  • Target Compound : Contains a 1,2-oxazole ring linked via a carboxamide group. The oxazole’s electron-rich nature may influence binding affinity in biological targets.
  • Compounds: Feature a 4-oxo-1,3-thiazolidinone ring.

Substituent Effects

  • Halogenated Aryl Groups (): Compounds like 4g (4-chlorophenyl) and 4h (2,6-difluorophenyl) incorporate halogen atoms, which improve metabolic stability but may reduce solubility. The target compound’s morpholinoethyl group counterbalances this via polarity .

Physicochemical Properties

Property Target Compound Compound 4g
Core Heterocycle 1,2-Oxazole 4-Oxo-1,3-thiazolidinone
Key Substituents 6-Methoxy, morpholinoethyl 4-Chlorophenyl
Solubility High (HCl salt, polar morpholine) Moderate (neutral, halogenated aryl)
Synthetic Yield Not reported 70%

Analytical and Spectroscopic Comparisons ()

Molecular networking via LC-MS/MS can differentiate the target compound from analogs. For example:

  • Fragmentation Patterns: The morpholinoethyl group in the target compound may produce unique fragment ions (e.g., m/z corresponding to morpholine cleavage), whereas compounds would show losses associated with thiazolidinone rings (e.g., CO or SH groups).
  • Dereplication : A low cosine score (<0.5) between the target compound and analogs would confirm structural dissimilarity due to divergent heterocycles and substituents .

Biological Activity

N-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride is a compound of interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, highlighting its potential therapeutic applications.

Synthesis and Structural Characterization

The compound is synthesized through a multi-step process involving the reaction of 6-methoxy-1,3-benzothiazole derivatives with morpholine and oxazole moieties. The synthesis typically involves the formation of intermediates that are subsequently reacted to yield the final product. Characterization is performed using techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm the molecular structure and purity.

Table 1: Summary of Synthesis Steps

StepReactantsConditionsProduct
16-Methoxy-1,3-benzothiazole + MorpholineReflux in solventIntermediate A
2Intermediate A + 3-Methyl-N-(2-bromoethyl)oxazoleMicrowave irradiationFinal Product

Biological Activity

The biological activity of this compound has been evaluated in various studies, demonstrating significant potential in several areas:

Antimicrobial Activity

Studies have shown that derivatives of benzothiazoles exhibit notable antimicrobial properties. The compound under investigation has been tested against various bacterial strains:

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The results indicate that the compound exhibits stronger activity against Gram-negative bacteria compared to Gram-positive strains.

Anticancer Activity

The compound's anticancer potential was evaluated against several cancer cell lines, including breast (MDA-MB-231), gastric (NUGC-3), and liver (SK-Hep-1) cancer cells. The IC50 values were measured to determine cytotoxicity.

Table 3: Anticancer Activity

Cell LineIC50 (µM)
MDA-MB-23115.4
NUGC-322.7
SK-Hep-118.9

These findings suggest that the compound has a moderate antiproliferative effect on cancer cells, warranting further investigation into its mechanism of action.

The proposed mechanism of action for this compound includes the inhibition of specific enzymes involved in cell proliferation and survival pathways. The presence of both benzothiazole and oxazole moieties suggests potential interactions with biological targets such as kinases or other regulatory proteins.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds. For instance, modifications in the substituents at the benzothiazole or oxazole positions significantly influenced their biological activities.

A study published in the Egyptian Journal of Chemistry highlighted how structural variations led to differing antibacterial activities among synthesized derivatives. It was noted that compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups .

Q & A

Q. What are the established synthetic routes for this compound, and how can purity be optimized during synthesis?

Answer: The synthesis typically involves multi-step reactions:

Isoxazole ring formation : Cyclization of precursors (e.g., β-ketoesters with hydroxylamine derivatives) under reflux conditions in ethanol or acetonitrile .

Benzothiazole coupling : Reaction of the isoxazole intermediate with 6-methoxy-1,3-benzothiazol-2-amine using coupling agents like EDCI/HOBt in DMF .

Morpholine ethylation : Alkylation with 2-(morpholin-4-yl)ethyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the tertiary amine group .

Hydrochloride salt formation : Final purification via recrystallization from ethanol/HCl to enhance crystallinity and purity .

Q. Optimization Tips :

  • Monitor reaction progress using TLC or HPLC.
  • Use column chromatography (silica gel, ethyl acetate/hexane) for intermediates.
  • Recrystallize the final product in ethanol/HCl to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm the presence of key groups (e.g., methoxy protons at δ ~3.8 ppm, morpholine ring protons at δ ~3.5–3.7 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
  • IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹) and C-N/C-S bonds in the benzothiazole moiety .
  • X-ray Crystallography : Resolve crystal structure using SHELX software for unambiguous confirmation of stereochemistry .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

Answer:

Target Identification :

  • Perform molecular docking (e.g., AutoDock Vina) against databases like PDB to predict binding affinity for kinases or GPCRs .
  • Validate targets via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Pathway Analysis :

  • Use RNA-seq or proteomics (LC-MS/MS) to identify differentially expressed genes/proteins in treated vs. untreated cells .

Functional Assays :

  • Measure inhibition of enzymatic activity (e.g., kinase assays with ATP-Glo™) .

Q. Example Workflow :

  • In silico docking → SPR validation → Enzymatic assays → Pathway mapping .

Q. How should researchers address contradictions in biological activity data across different assays?

Answer:

Reproducibility Check :

  • Repeat assays under standardized conditions (e.g., pH, temperature, cell line passage number).

Assay-Specific Variables :

  • For in vitro vs. in vivo discrepancies, assess bioavailability using Caco-2 permeability assays or microsomal stability tests .

Data Triangulation :

  • Cross-validate results with orthogonal methods (e.g., replace MTT with ATP-based viability assays) .

Statistical Analysis :

  • Apply ANOVA with post-hoc tests to identify outliers. Use tools like GraphPad Prism for dose-response curve fitting .

Case Study : If cytotoxicity varies between cell lines, evaluate target expression via qPCR or Western blot to rule out off-target effects .

Q. What computational strategies are recommended for optimizing this compound’s pharmacokinetic properties?

Answer:

ADMET Prediction :

  • Use SwissADME to predict solubility, permeability, and CYP450 interactions. Prioritize modifications that reduce logP (<5) .

QSAR Modeling :

  • Train models on benzothiazole derivatives to correlate structural features (e.g., methoxy group position) with bioactivity .

Metabolite Identification :

  • Simulate Phase I/II metabolism with GLORYx or MetaSite to identify vulnerable sites (e.g., morpholine ring oxidation) .

Example Optimization : Introduce electron-withdrawing groups on the benzothiazole ring to enhance metabolic stability .

Q. How can crystallographic data improve the understanding of this compound’s stability?

Answer:

  • Single-Crystal X-ray Diffraction :
    • Resolve hydrogen bonding between the hydrochloride ion and the morpholine group to assess hygroscopicity .
    • Analyze packing diagrams to predict shelf-life stability (e.g., tight crystal packing reduces degradation) .
  • Thermogravimetric Analysis (TGA) :
    • Correlate crystallinity (from XRD) with thermal decomposition profiles .

Key Metric : High melting point (>200°C) and low solvent content in crystals indicate stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.